molecular formula C14H18N2O4 B1399410 Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate CAS No. 1053658-38-0

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate

Cat. No.: B1399410
CAS No.: 1053658-38-0
M. Wt: 278.3 g/mol
InChI Key: OMMBJCAGCDUBQQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate (CAS 1053658-38-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and neurological research. With the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol, this compound is a hybrid molecule that strategically incorporates a pyridine-3-carboxylic acid moiety linked to an ethyl isonipecotate (piperidine-4-carboxylate) scaffold . This unique structure places it within the important class of piperidine carboxylic acid derivatives, which are widely investigated for their potential to interact with the central nervous system . The historical development of this compound stems from systematic research into isonipecotic acid derivatives, which have been studied for their activity on gamma-aminobutyric acid (GABA) systems, suggesting that this compound may serve as a key intermediate or modulator in related neurological pathways . In scientific research, this compound is primarily utilized as a versatile building block in organic synthesis for creating complex molecules and heterocyclic compounds . Its applications are particularly prominent in the synthesis of pharmaceutical candidates targeting neurological disorders, where its structural features may allow it to interact with specific biological targets and modulate neurotransmitter activity . Researchers also employ this compound in biological studies to probe the interactions between pyridine derivatives and enzymes or receptors, with some investigations pointing to its potential as an inhibitor of enzymes involved in neurotransmitter metabolism . The compound undergoes typical chemical reactions for its functional groups, including oxidation, reduction, and nucleophilic substitution, making it a flexible starting material for further chemical exploration . Available with a guaranteed purity of 95% or higher, this product is intended for research applications only . It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers can leverage its exclusive research data, including canonical SMILES (CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C(=O)O) and InChI Key (OMMBJCAGCDUBQQ-UHFFFAOYSA-N), to facilitate advanced chemical and pharmacological studies .

Properties

IUPAC Name

4-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(19)10-4-7-16(8-5-10)12-3-6-15-9-11(12)13(17)18/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMBJCAGCDUBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate typically involves the reaction of isonipecotic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-carboxypyridine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural features allow it to interact with specific biological targets, potentially modulating neurotransmitter activity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating complex molecules and heterocyclic compounds. Its unique pyridine ring structure facilitates various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : Reduction reactions can convert the ester group to alcohols.
  • Substitution Reactions : Nucleophilic substitutions can occur at the pyridine ring.

Biological Studies

Researchers employ this compound to study interactions between pyridine derivatives and biological targets such as enzymes and receptors. Its potential biological activity includes:

  • Inhibition of enzymes involved in neurotransmitter metabolism.
  • Modulation of neuronal activity, which could impact various neurological conditions.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Neuropharmacological Studies : Research indicates that this compound may serve as an effective modulator in neurotransmitter systems, particularly in models simulating neurodegenerative diseases.
  • Synthetic Pathway Optimization : Studies have focused on optimizing synthetic pathways to enhance yield and purity when producing this compound for research purposes.
  • Biological Activity Assessment : Investigations into its enzyme inhibition capabilities have shown promising results, suggesting potential therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 1-(3-Carboxypyridin-4-yl)Isonipecotate and Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Activities References
This compound 1-(3-Carboxypyridin-4-yl), 4-ethyl ester 278.31 Likely via coupling of ethyl isonipecotate with pyridine-carboxylic acid analogs Not explicitly stated; potential use in drug discovery (inferred from structural analogs)
Ethyl 1-[(4-Methoxyphenyl)Sulfonyl]Piperidine-4-Carboxylate 1-(4-Methoxyphenylsulfonyl), 4-ethyl ester Not provided Sulfonylation of ethyl isonipecotate with 4-methoxybenzenesulfonyl chloride Intermediate in bioactive molecule synthesis
Furethidine (Ethyl 4-Phenyl-1-[2-(Tetrahydrofurfuryloxy)ethyl]Isonipecotate) 4-Phenyl, 1-[2-(tetrahydrofurfuryloxy)ethyl], 4-ethyl ester 361.48 Alkylation of ethyl isonipecotate with tetrahydrofurfuryloxyethyl halides Narcotic analgesic (opioid receptor agonist)
Meperidine (Ethyl 1-Methyl-4-PhenylIsonipecotate) 1-Methyl, 4-phenyl, 4-ethyl ester 247.33 N-methylation of ethyl 4-phenylisonipecotate Analgesic (μ-opioid agonist), federally controlled substance
Ethyl 1-(tert-Butyloxycarbonyl)Isonipecotate (N-Boc derivative) 1-(tert-Butyloxycarbonyl), 4-ethyl ester 257.33 Boc protection of ethyl isonipecotate using di-tert-butyl dicarbonate Intermediate in peptide and protease inhibitor synthesis
Ethyl 1-Acryloylpiperidine-4-Carboxylate (DKM 2-120) 1-Acryloyl, 4-ethyl ester 213.27 Acylation of ethyl isonipecotate with acryloyl chloride Kinase inhibitor candidate (preclinical studies)

Structural and Functional Differences

Substituent Diversity :

  • The target compound features a 3-carboxypyridin-4-yl group , which introduces both aromaticity and carboxylic acid functionality. This contrasts with Furethidine (tetrahydrofurfuryloxyethyl + phenyl) and Meperidine (methyl + phenyl), which prioritize lipophilic and opioid-binding motifs.
  • The N-Boc derivative includes a tert-butyloxycarbonyl protecting group, enabling selective deprotection in multi-step syntheses .

Synthetic Routes :

  • Sulfonylation (e.g., compound in ) and alkylation (e.g., Furethidine ) are common for introducing bulky substituents.
  • The target compound’s pyridine-carboxylic acid group likely requires coupling reactions similar to those in MMP inhibitor synthesis (e.g., TBTU/DIPEA-mediated amidation ).

Biological Activity :

  • Furethidine and Meperidine exhibit narcotic analgesic properties via opioid receptor modulation .
  • DKM 2-120 and MMP inhibitors derived from ethyl isonipecotate (e.g., SC-77964) target enzymatic pathways (kinases, collagenases) with improved selectivity and pharmacokinetics .

Biological Activity

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate is a chemical compound with the molecular formula C14H18N2O4, known for its potential biological activities, particularly in medicinal chemistry. This compound is a derivative of isonipecotic acid and features a pyridine ring that contributes to its unique reactivity and interaction with biological targets.

  • Molecular Weight : 278.3 g/mol
  • CAS Number : 131147-93-8
  • IUPAC Name : 4-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves the reaction of isonipecotic acid with ethyl chloroformate in the presence of a base, such as triethylamine. This reaction yields the final product through the formation of an intermediate that reacts with 3-carboxypyridine.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. For instance, it has been suggested that this compound might inhibit enzymes involved in neurotransmitter metabolism, potentially altering neuronal activity.

Pharmacological Studies

Research indicates that this compound has shown promise in several pharmacological applications:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
  • Antidepressant Activity : Some studies have indicated potential antidepressant effects, likely due to its influence on neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl IsonipecotateLacks pyridine ringModerate neuroactivity
Methyl IsonipecotateMethyl ester groupLower potency compared to ethyl variant
4-PiperidinemethanolHydroxyl group instead of esterDifferent synthetic and biological uses

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal investigated the neuroprotective effects of various isonipecotate derivatives, including this compound. The findings suggested that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions.

Case Study 2: Antidepressant Activity

Another research project focused on evaluating the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate?

The compound is typically synthesized via multi-step alkylation and functionalization of ethyl isonipecotate. For example, ethyl isonipecotate can react with brominated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which are further functionalized with carboxypyridyl groups . Alternative routes involve coupling reactions, such as amide bond formation between activated carboxylic acid derivatives and amino-pyridine moieties using coupling agents like EDCI/HOBt .

Q. How is the structural integrity of this compound validated?

Characterization relies on spectroscopic methods:

  • NMR : Proton and carbon NMR confirm the piperidine ring structure and substituent positions.
  • Mass Spectrometry (HRMS) : High-resolution MS verifies molecular weight and isotopic patterns .
  • Chromatography : HPLC or GC-MS assesses purity, especially when intermediates are involved (e.g., monitoring alkylation byproducts) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for alkylation steps to stabilize intermediates, while protic solvents (e.g., water) may be used in later stages for crystallization . Reactions often proceed at mild temperatures (30–35°C) to avoid side reactions, with inorganic bases (e.g., Na₂CO₃) facilitating deprotonation .

Advanced Research Questions

Q. How can reaction yields be improved during functionalization steps?

  • Catalyst Optimization : Use of DBU or LDA (lithium diisopropylamide) enhances nucleophilicity in alkylation steps .
  • Solvent Screening : Cyclic ethers (THF) improve reaction homogeneity, while toluene minimizes polar byproduct formation .
  • Temperature Control : Lower temperatures (−10°C to rt) reduce racemization in stereosensitive steps .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The carboxypyridyl group may exhibit keto-enol tautomerism, requiring pH-adjusted NMR solvents.
  • Isotopic Impurities : Deuterated solvents or isotopic labeling (e.g., deuterated ethyl isonipecotate) can clarify peak assignments .
  • Dynamic HPLC : Chiral columns distinguish enantiomers if stereochemical integrity is compromised .

Q. What computational tools predict binding interactions of this compound with biological targets?

AutoDock Vina is widely used for molecular docking. Key steps include:

  • Generating 3D conformers of the compound using software like Open Babel.
  • Defining the target protein’s active site grid parameters.
  • Analyzing binding modes with PyMOL to prioritize high-affinity conformers .

Q. How to synthesize and characterize deuterated analogs for metabolic studies?

  • Deuterium Incorporation : Use deuterated ethyl isonipecotate (e.g., ethyl isonipecotate-2,2,3,3,4,5,5,6,6-d9) as a starting material, ensuring >98% isotopic purity .
  • Analytical Validation : LC-MS/MS with MRM (multiple reaction monitoring) tracks deuterium retention during metabolism .

Q. What strategies mitigate degradation during storage?

  • Temperature : Store at 0–6°C to slow hydrolysis of the ester group .
  • Lyophilization : Freeze-drying under inert gas (N₂/Ar) prevents oxidation .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) identify vulnerable functional groups (e.g., carboxypyridyl) .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic protocols using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous structures) .
  • Data Reproducibility : Document solvent lot numbers and catalyst sources, as trace impurities (e.g., metal residues) can alter reaction kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate

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